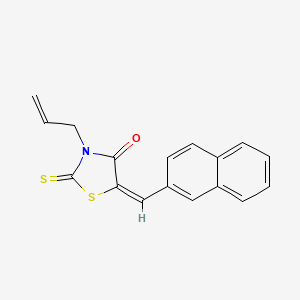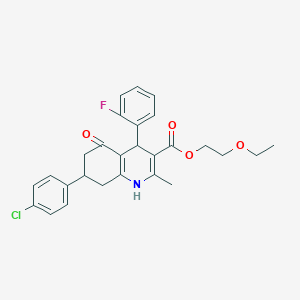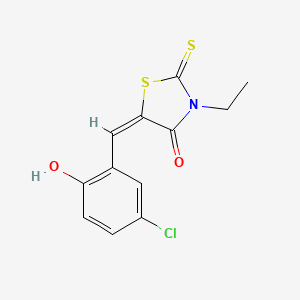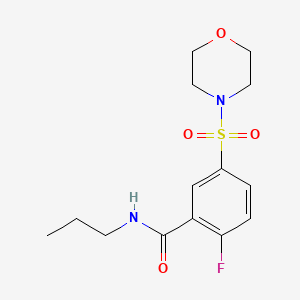
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene” seems to be a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds . The “3,4-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two methoxy groups (O-CH3) attached at the 3rd and 4th positions .
Applications De Recherche Scientifique
Pharmaceutical Research: Muscle Relaxant Development
The compound has been employed as an intermediate in the synthesis of muscle relaxants like papaverine . Papaverine is a vasodilator that has been used to treat spasms of the stomach, intestines, heart, and other muscles. “ChemDiv3_001269” could be pivotal in creating new derivatives of muscle relaxants with potentially improved efficacy and reduced side effects.
Organic Synthesis: Building Blocks for Complex Molecules
This chemical serves as a crucial building block in the synthesis of complex organic molecules. For instance, it has been used in the preparation of modified diterpene nimbidiol, which relies on a sulfenium ion promoted polyene cyclization . Such syntheses are fundamental in the development of new drugs and materials.
Biomedical Research: Organoid Bioprinting
Advancements in 3D bioprinting technology have opened up new avenues for employing compounds like “ChemDiv3_001269” in organoid cultures. These cultures mimic human physiology more closely than traditional models and are crucial for studying organ-level biology, disease pathology, and drug toxicology .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that compounds with similar structures have shown activity against various targets
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been found to affect various pathways
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-24-21-13-12-17(14-23(21)25-2)22-15-19(16-8-4-3-5-9-16)18-10-6-7-11-20(18)26-22/h3-15,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANHEMKNMMQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)



![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)

![4-(2,4-dichlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5215420.png)
![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)
![1-[(4-chlorobenzyl)thio]-3-methoxy-2-propanol](/img/structure/B5215445.png)